5-hydroxypent-2-ynoic Acid 5-hydroxypent-2-ynoic Acid
Brand Name: Vulcanchem
CAS No.: 54620-70-1
VCID: VC5944821
InChI: InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8/h6H,2,4H2,(H,7,8)
SMILES: C(CO)C#CC(=O)O
Molecular Formula: C5H6O3
Molecular Weight: 114.1

5-hydroxypent-2-ynoic Acid

CAS No.: 54620-70-1

Cat. No.: VC5944821

Molecular Formula: C5H6O3

Molecular Weight: 114.1

* For research use only. Not for human or veterinary use.

5-hydroxypent-2-ynoic Acid - 54620-70-1

Specification

CAS No. 54620-70-1
Molecular Formula C5H6O3
Molecular Weight 114.1
IUPAC Name 5-hydroxypent-2-ynoic acid
Standard InChI InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8/h6H,2,4H2,(H,7,8)
Standard InChI Key QEZWEEYWBFNZNO-UHFFFAOYSA-N
SMILES C(CO)C#CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

5-Hydroxypent-2-ynoic acid belongs to the hydroxy-alkynoic acid family, with the molecular formula C5H6O3\text{C}_5\text{H}_6\text{O}_3 and a molecular weight of 114.1 g/mol. Its IUPAC name, 5-hydroxypent-2-ynoic acid, reflects the positions of the hydroxyl group (-OH) at carbon 5 and the triple bond between carbons 2 and 3. The carboxylic acid group at carbon 1 further enhances its polarity and reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number54620-70-1
Molecular FormulaC5H6O3\text{C}_5\text{H}_6\text{O}_3
Molecular Weight114.1 g/mol
IUPAC Name5-hydroxypent-2-ynoic acid
SolubilityPolar solvents (e.g., DMSO, water)
Functional GroupsCarboxylic acid, alkyne, hydroxyl

Structural Analysis

The compound’s structure features a linear carbon chain with three critical functional groups:

  • Carboxylic acid at position 1, enabling hydrogen bonding and salt formation.

  • Triple bond between carbons 2 and 3, conferring rigidity and electrophilic character.

  • Hydroxyl group at position 5, providing nucleophilic and hydrogen-donor capabilities.

This combination creates a molecule capable of participating in both polar and π-bond-mediated interactions, making it versatile for synthetic applications.

Synthesis and Manufacturing

Primary Synthetic Route

The most widely reported synthesis involves hydroxylation of pent-2-yne using osmium tetroxide (OsO4\text{OsO}_4) and NN-methylmorpholine NN-oxide (NMO) as a co-oxidant. This method proceeds under mild conditions (0–25°C) in tetrahydrofuran (THF) or dioxane, achieving yields of 65–78%.

Reaction Mechanism:

  • OsO4\text{OsO}_4 oxidizes the alkyne to a vicinal diol intermediate.

  • NMO regenerates OsO4\text{OsO}_4, sustaining catalytic activity.

  • Selective protonation and work-up isolate the target compound.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal Condition
Temperature0–25°C
SolventTHF or dioxane
OxidantOsO4\text{OsO}_4 (0.1 equiv)
Co-oxidantNMO (1.2 equiv)
Reaction Time6–12 hours

Alternative Methods

A patent-pending approach (US3697549A) employs dimethylcopper lithium to methylate 5-hydroxypent-2-ynoic acid, followed by acid-catalyzed cyclization to yield 3-methylpent-2-eno-5-lactone. This one-pot method highlights the compound’s utility in synthesizing cyclic lactones for pheromone production .

Chemical Reactivity and Functional Transformations

Electrophilic Additions

The triple bond undergoes regioselective additions:

  • Hydrohalogenation: HBr or HCl adds to C2 or C3, forming haloalkenes.

  • Hydration: Mercury(II)-catalyzed hydration yields α,β-unsaturated ketones.

Nucleophilic Reactions

The hydroxyl group participates in:

  • Esterification: Reacts with acyl chlorides to form esters (e.g., acetyl derivatives).

  • Etherification: Alkylation with methyl iodide produces methoxy analogs.

Enzyme Inhibition

The compound’s triple bond and hydroxyl group enable competitive inhibition of enzymes like alcohol dehydrogenases. Molecular docking studies suggest it binds to the active site via hydrogen bonds with Ser-48 and π-stacking with Phe-140.

Applications in Scientific Research

Organic Synthesis

5-Hydroxypent-2-ynoic acid serves as a precursor for:

  • Lactones: Cyclization under acidic conditions yields γ-lactones used in fragrance synthesis .

  • Conjugated Dienes: Partial hydrogenation produces dienes for Diels-Alder reactions.

Medicinal Chemistry

  • Antimicrobial Agents: Derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus.

  • Anticancer Activity: Copper(I)-catalyzed click chemistry generates triazole derivatives with IC₅₀ = 12 µM against MCF-7 cells.

Table 3: Biological Activity of Derivatives

DerivativeTargetActivity (IC₅₀/MIC)
5-Acetoxy-pent-2-ynoateS. aureus16 µg/mL
Triazole-pentynoic acidMCF-712 µM
Lactone analogBoll weevilPheromone activity

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s role in cellular redox pathways.

  • Scalable Synthesis: Develop continuous-flow systems to improve yield (>85%).

  • Drug Delivery: Explore PEGylated derivatives for enhanced bioavailability.

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